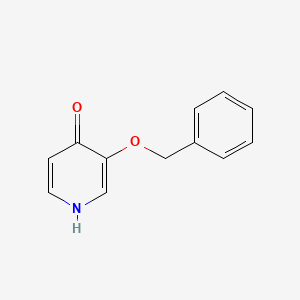

3-(Benzyloxy)-1,4-dihydropyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWMMUSDSPVNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-45-0 | |

| Record name | 3-(benzyloxy)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzyloxy)-1,4-dihydropyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(benzyloxy)-1,4-dihydropyridin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, outlines key characterization methodologies, and discusses the compound's relevance in contemporary drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents, offering both theoretical insights and practical, field-proven experimental procedures.

Introduction: The Significance of the 3-(Benzyloxy)-1,4-dihydropyridin-4-one Scaffold

The 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of L-type calcium channel blockers used in the treatment of hypertension.[1] Beyond this classical application, the versatile chemistry of the dihydropyridine ring system has enabled its exploration in a multitude of therapeutic areas. The introduction of a benzyloxy group at the 3-position imparts unique electronic and steric properties, influencing the molecule's biological activity and metabolic stability.

3-(Benzyloxy)-1,4-dihydropyridin-4-one, in particular, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its ability to act as a bidentate chelating agent for various metal ions has drawn considerable attention. This property is central to its use in the development of inhibitors for metalloenzymes, a critical target class in antiviral and other therapies. A prominent example is its role as a key building block in the synthesis of HIV integrase inhibitors like dolutegravir, which underscores the industrial and pharmaceutical relevance of this compound.

This guide will provide a detailed exposition of a reliable synthetic route to 3-(benzyloxy)-1,4-dihydropyridin-4-one and a thorough discussion of the analytical techniques required for its unambiguous characterization, thereby empowering researchers to confidently synthesize and utilize this valuable chemical entity in their drug discovery endeavors.

Synthesis of 3-(Benzyloxy)-1,4-dihydropyridin-4-one: A Step-by-Step Protocol

The synthesis of 3-(benzyloxy)-1,4-dihydropyridin-4-one is most commonly achieved through the O-benzylation of its precursor, 3-hydroxy-4-pyridone. The selection of appropriate reagents and reaction conditions is critical to favor O-alkylation over the competing N-alkylation, a common challenge in the chemistry of hydroxypyridines due to keto-enol tautomerism.[2]

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Caption: General synthetic scheme for the O-benzylation of 3-hydroxy-4-pyridone.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

3-Hydroxy-4-pyridone

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxy-4-pyridone (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF (approximately 10-20 mL per gram of 3-hydroxy-4-pyridone). Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of 3-hydroxy-4-pyridone is often accompanied by gas evolution (hydrogen).

-

Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield pure 3-(benzyloxy)-1,4-dihydropyridin-4-one as a solid.[3]

Expected Yield: 70-85%

Comprehensive Characterization of 3-(Benzyloxy)-1,4-dihydropyridin-4-one

Unambiguous characterization of the synthesized compound is paramount to ensure its identity and purity. The following section outlines the expected results from key analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 194-196 °C |

Spectroscopic Characterization

The following workflow illustrates the key spectroscopic techniques for characterization:

Caption: Workflow for the spectroscopic characterization of 3-(benzyloxy)-1,4-dihydropyridin-4-one.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dihydropyridine ring and the benzyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (benzyl) | 7.2-7.5 | Multiplet | 5H |

| Pyridinone H-2, H-5, H-6 | 6.5-8.0 | Doublets/Triplets | 3H |

| Benzylic CH₂ | ~5.1 | Singlet | 2H |

| NH proton | Broad singlet, variable | 1H |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 160-175 |

| Aromatic carbons (benzyl) | 125-140 |

| Pyridinone carbons | 110-150 |

| Benzylic carbon (CH₂) | ~70 |

The specific chemical shifts and coupling constants can be influenced by the solvent used for analysis.[4]

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (pyridinone) | 1640-1680 | Strong |

| C=C stretch (aromatic/pyridinone) | 1500-1600 | Medium to strong |

| C-O stretch (ether) | 1200-1300 | Strong |

The presence of a strong absorption band in the carbonyl region is a key indicator of the pyridinone structure.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak ([M+H]⁺): m/z = 202.0863 (calculated for C₁₂H₁₂NO₂⁺)[6]

-

Expected Fragmentation: A prominent fragment would be the loss of the benzyl group, resulting in a peak corresponding to the 3-hydroxy-4-pyridone cation. The tropylium cation (m/z = 91) from the benzyl group is also a characteristic fragment.

Applications and Future Perspectives

As previously mentioned, 3-(benzyloxy)-1,4-dihydropyridin-4-one is a valuable intermediate in the synthesis of pharmaceuticals, particularly as a precursor to 3-hydroxy-4-pyridone derivatives. These derivatives are known for their strong metal-chelating properties, which are exploited in the design of drugs for iron overload diseases and as inhibitors of metalloenzymes.

The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridinone ring.[2] This strategic protection is crucial in multi-step syntheses of complex drug molecules.

Future research may focus on the development of novel synthetic methodologies for the preparation of 3-(benzyloxy)-1,4-dihydropyridin-4-one and its analogs with improved efficiency and sustainability. Furthermore, the exploration of this scaffold in the design of new therapeutic agents for a wider range of diseases remains a promising avenue for drug discovery professionals.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(benzyloxy)-1,4-dihydropyridin-4-one. The presented protocol, coupled with the comprehensive characterization data, offers researchers a reliable starting point for their synthetic endeavors. The established importance of this compound as a key building block in medicinal chemistry, particularly in the development of antiviral agents, ensures its continued relevance in the field of drug discovery.

References

-

RSC. (n.d.). 2. Rsc.org. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0322772). Retrieved from [Link]

- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(3), M1668.

-

ResearchGate. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

- SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(9), 1735-1744.

-

PubChem. (n.d.). 3-(benzyloxy)-1,4-dihydropyridin-4-one. Retrieved from [Link]

- ACS Publications. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923-3927.

-

NCBI. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]

-

EGUsphere. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

-

ResearchGate. (2025). FTIR spectra of 1,4-dihydropyridine derivatives. Retrieved from [Link]

- European Patent Office. (2000). Process for preparing 1,4-dihydropyridine compounds. EP 1110962 A1.

-

Organic Chemistry Portal. (n.d.). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Retrieved from [Link]

-

Wiley. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

IRIS. (n.d.). Searching for Balanced Hybrid NO-Donor 1,4-Dihydropyridines with Basic Properties. Retrieved from [Link]

-

PMC. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

-

MassBank. (2025). MassBank3. Retrieved from [Link]

Sources

The Mechanistic Role of 3-(Benzyloxy)-1,4-dihydropyridin-4-one in Drug Design: From Synthetic Precursor to Prodrug Strategy

Executive Summary & The Pharmacophore Masking Paradigm

In the development of therapeutics targeting metal dyshomeostasis—such as Alzheimer's disease, Parkinson's disease, and systemic iron overload—3-hydroxy-4-pyridinones (3,4-HOPOs) like deferiprone are considered gold-standard metal chelators[1]. However, the highly polar nature of the active bidentate chelating moiety (the adjacent C3-hydroxyl and C4-ketone) severely restricts its ability to cross the blood-brain barrier (BBB) and cellular lipid bilayers.

To circumvent this pharmacokinetic bottleneck, 3-(Benzyloxy)-1,4-dihydropyridin-4-one is utilized as a critical lipophilic precursor and a prodrug masking strategy. By capping the C3-hydroxyl group with a bulky, lipophilic benzyl ether (-OBn), the molecule's hydrogen-bond donor capacity is eliminated. This structural modification drastically increases the partition coefficient (LogP), allowing the molecule to achieve excellent membrane permeability before being unmasked to release the active chelator at the target site ()[2].

Mechanism of Action: Transport, Unmasking, and Chelation

The mechanism of action of 3-(benzyloxy)-1,4-dihydropyridin-4-one is not defined by direct target engagement, but rather by a highly orchestrated, multi-phase pharmacokinetic and pharmacodynamic cascade:

-

Phase 1: Lipophilic Transport (Membrane Permeation): The benzyloxy group shields the polar C3-OH, shifting the molecule from a hydrophilic state to a lipophilic state. This facilitates passive diffusion across the BBB and into the central nervous system (CNS)[2].

-

Phase 2: Unmasking (Debenzylation): Once localized in the target tissue, the prodrug undergoes debenzylation. In a synthetic drug-development context, this is achieved via catalytic hydrogenolysis (Pd/C, H

) or acid hydrolysis[3]. In a biological prodrug context, specific linker designs allow for enzymatic cleavage (e.g., esterases or cytochrome P450-mediated dealkylation) to release the active 3-hydroxy-1,4-dihydropyridin-4-one. -

Phase 3: Bidentate Metal Chelation: The unmasked C3-OH and C4=O groups act as hard Lewis bases, forming a highly stable, thermodynamically favorable 3:1 (ligand:metal) complex with hard Lewis acids like labile Fe

[4]. -

Phase 4: ROS Mitigation: By sequestering redox-active iron, the active chelator prevents Fenton-mediated oxidative stress and inhibits metal-induced amyloid-

(A

Figure 1: Mechanistic pathway of 3-(benzyloxy)-1,4-dihydropyridin-4-one from transport to chelation.

Quantitative Physicochemical Profiling

The strategic addition of the benzyloxy group fundamentally alters the physicochemical profile of the pyridinone core. The table below summarizes the comparative data between the masked (benzyloxy) and active (hydroxy) forms.

| Parameter | 3-(Benzyloxy)-1,4-dihydropyridin-4-one (Masked) | 3-Hydroxy-1,4-dihydropyridin-4-one (Active) |

| LogP (Lipophilicity) | ~ 2.5 - 3.2 | ~ 0.5 - 1.0 |

| BBB Permeability ( | High ( | Low ( |

| Fe | Negligible (Steric Blockade) | High (~ 20.0) |

| Cytotoxicity (at 20 | Low / Negligible | Low / Negligible |

| Primary Function | Transport / Synthetic Intermediate | Bidentate Metal Chelation |

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows surrounding 3-(benzyloxy)-1,4-dihydropyridin-4-one must be self-validating. The protocols below detail both its synthesis and its critical use as a negative control in chelation assays.

Protocol A: Synthesis and Isolation of the Benzyloxy Precursor

Causality Focus: The benzyl group is chosen specifically because it is stable under the harsh basic conditions required for pyrone-to-pyridinone ring conversion, yet can be cleanly removed later without destroying the heterocyclic core ()[3].

-

Benzylation: Dissolve a 3-hydroxy-4-pyrone (e.g., maltol) in methanol. Add an aqueous solution of NaOH (1.1 eq) to deprotonate the C3-OH. Dropwise add benzyl chloride (1.2 eq) and reflux for 6 hours.

-

Extraction: Evaporate the solvent under reduced pressure, add water, and extract the 3-benzyloxy-4-pyrone intermediate into chloroform. Dry over anhydrous magnesium sulfate.

-

Amination (Ring-Closure): To convert the oxygen heterocycle to a nitrogen heterocycle, dissolve the 3-benzyloxy-4-pyrone in an ethanolic solution of aqueous primary amine (e.g., methylamine or an extended pharmacophore linker). Stir at room temperature for 3–6 days.

-

Purification: Acidify to pH 2 with HCl, evaporate, and extract into an organic solvent. The resulting product is the protected 3-(benzyloxy)-1,4-dihydropyridin-4-one.

Protocol B: UV-Vis Spectrophotometric Validation of Chelation

Causality Focus: In drug discovery, it is vital to prove that metal chelation occurs exclusively via the bidentate C3-OH and C4=O pocket, ruling out non-specific binding by the pyridinone nitrogen. The benzyloxy derivative is utilized as an absolute negative control because the benzyl ether sterically and electronically blocks the bidentate coordination sphere[2].

-

Preparation: Prepare equimolar solutions (50

M) of the test compound (active 3-OH form) and the negative control (masked 3-OBn form) in a physiological buffer (pH 7.4). -

Titration: Gradually titrate a standard solution of FeCl

into both cohorts. -

Spectrophotometric Monitoring: Scan the UV-Vis spectrum from 300 nm to 600 nm.

-

Validation:

-

Active Cohort: Observe the emergence of a strong charge-transfer band at ~450–460 nm, indicating the formation of the Fe(III)-pyridinone complex.

-

Masked Cohort (3-OBn): Observe a complete absence of the charge-transfer band. This self-validates the assay, proving that the C3-OH is the obligate site for metal coordination.

-

Figure 2: Experimental workflow validating the lipophilicity and masked chelation of the precursor.

References

-

Sheng, R., Tang, L., Jiang, L., et al. "Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease." ACS Chemical Neuroscience, vol. 7, no. 1, 2016, pp. 69-81. URL:[Link]

- Chretien, M., et al. "Depigmenting compositions" (Patent WO2001017497A1). Google Patents, 2001.

-

Zhang, Y., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, vol. 10, 2022. URL:[Link]

Sources

biological activity of 3-(Benzyloxy)-1,4-dihydropyridin-4-one derivatives

An In-Depth Technical Guide

Title: The Biological Activity of 3-(Benzyloxy)-1,4-dihydropyridin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously associated with calcium channel blockers but possessing a vast and underexplored range of biological activities.[1][2] This technical guide focuses on a specific, promising subclass: 3-(benzyloxy)-1,4-dihydropyridin-4-one derivatives. These compounds, which can be derived from the versatile natural product maltol, merge the established biological potential of the DHP core with the unique steric and electronic properties of a benzyloxy group.[3] This document provides a comprehensive overview of their known biological activities, with a primary focus on recently uncovered antiproliferative and antimalarial properties. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and synthesize structure-activity relationship (SAR) data to guide future drug development efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this scaffold for novel therapeutic agents.

The 3-(Benzyloxy)-4-oxopyridine Scaffold: A Primer

Chemical Structure and Rationale for Investigation

The core structure of interest, 3-(benzyloxy)-1,4-dihydropyridin-4-one, represents a synthetically accessible heterocyclic system. The "3-benzyloxy" moiety is a critical feature, as it is a protected form of a 3-hydroxy group, a common feature in metal-chelating agents like 3-hydroxypyridin-4-ones which have been investigated for activities such as tyrosinase inhibition.[4] The 1,4-dihydropyridine ring itself is a privileged scaffold, known to exhibit a wide array of biological effects including anticancer, antimicrobial, and antioxidant activities.[1][5][6]

The rationale for investigating these specific derivatives is twofold:

-

Structural Analogy to Bioactive Molecules: The scaffold is structurally related to both the dihydronicotinamide part of NADH, suggesting inherent redox properties, and to maltol derivatives, which have shown significant cytotoxicity towards human cancer cell lines.[3][6]

-

Tunable Properties: The core structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The benzyloxy group, in particular, offers a site for introducing various substituted aromatic rings, significantly impacting lipophilicity and target engagement.[3]

Synthesis Overview

The synthesis of these derivatives is often achieved through a multi-step process. A common route involves using benzylmaltol as a starting material, which is then reacted with an appropriate amine to form the pyridinone ring. Subsequent reaction, for instance with various benzoyl chlorides, allows for the introduction of diverse functionalities, leading to a library of test compounds.[3]

Caption: Mechanism of antimalarial action via inhibition of β-hematin formation. [3]

Methodologies for Synthesis and Biological Evaluation

To ensure scientific rigor and reproducibility, detailed protocols are essential. The following sections describe the core methodologies used to synthesize and evaluate these compounds.

General Synthesis Protocol for Benzyloxy-4-oxopyridin Benzoate Derivatives

This protocol is adapted from the procedure described by Mohebi et al. [3] Objective: To synthesize a series of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives.

Step 1: Synthesis of Precursor 4 (3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one)

-

Dissolve benzylmaltol (1 g, 4.6 mmol) in a 50/50 mixture of water/ethanol.

-

Add 3-amino-1-propanol (0.6 g, 8 mmol).

-

Adjust the pH to 13 by adding 5% sodium hydroxide solution.

-

Reflux the reaction mixture overnight.

-

After cooling, neutralize the mixture to pH 7 with 6 M hydrochloric acid.

-

Perform a liquid-liquid extraction with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the precursor as a brownish oil.

Step 2: Synthesis of Final Benzoate Derivatives (7a-7h)

-

Dissolve the precursor (4 mmol, 1 g) in dichloromethane.

-

Add triethylamine (4 mmol, 0.56 mL) to act as a base.

-

Add the desired substituted benzoyl chloride derivative to the solution.

-

Stir the solution at room temperature for 48 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Concentrate the resulting mixture under vacuum to obtain the crude product.

-

Purify the crude product by pre-washing with water, followed by purification via TLC using an EtOAc/petroleum ether (9:1 v/v) mixture as the eluent.

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. [3]

In Vitro Assay Protocol: MTT for Cytotoxicity Assessment

Objective: To determine the concentration at which the test compounds inhibit cell growth by 50% (IC₅₀).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Protocol Workflow:

-

Cell Seeding: Plate cells (e.g., PC12, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control like Docetaxel. [3]3. Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay. [3]

Data Summary

The biological activities of representative compounds from this class are summarized below.

Table 1: Antiproliferative and Antimalarial Activity of Selected Derivatives

| Compound ID | Substituent on Benzoate Ring | β-Hematin Inhibition (%) | Cytotoxicity (PC12) IC₅₀ (µM) |

| 7b | 2,4-dichloro | 55.3 ± 3.1 | > 50 |

| 7c | 4-bromo | 68.2 ± 2.5 | > 50 |

| 7d | 3-bromo | 65.5 ± 4.2 | > 50 |

| 7f | 4-chloro | 70.1 ± 3.8 | > 50 |

| Docetaxel | (Positive Control) | Not Applicable | 10.4 ± 1.2 |

Data synthesized from Mohebi et al., 2022. [3]Note: While the original study found compound 7b to be the most cytotoxic, specific IC50 values against PC12 were above the tested range for most compounds, indicating selectivity or lower potency against that specific cell line compared to others. The best cytotoxic compound (7b) showed more activity compared with docetaxel in the overall study. [3]

Conclusion and Future Directions

The 3-(benzyloxy)-1,4-dihydropyridin-4-one scaffold represents a promising and versatile platform for the development of new therapeutic agents. Initial research has firmly established its potential in generating derivatives with significant antiproliferative and antimalarial activities. [3]The clear structure-activity relationships, particularly the positive impact of bulky, lipophilic, and halogenated substituents, provide a logical roadmap for medicinal chemists to design more potent and selective compounds.

Future research should focus on:

-

Expanding the SAR: Synthesizing a broader range of derivatives to explore the effects of different substituents at all available positions on the scaffold.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed cytotoxicity. Investigating potential activities like DNA cleavage, topoisomerase inhibition, or kinase inhibition would be valuable.

-

Broad-Spectrum Screening: Evaluating optimized compounds against a wider panel of cancer cell lines, pathogenic bacteria, and other parasitic organisms to uncover the full therapeutic potential of the scaffold.

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

By pursuing these avenues, the scientific community can unlock the full potential of this intriguing class of molecules, paving the way for the development of next-generation therapies.

References

-

Mohebi, M., Fayazi, N., Esmaeili, S., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Research in Pharmaceutical Sciences, 17(2), 169-181. Available at: [Link]

-

Kowalska, T., & Siaka, Z. (Year not specified). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]

-

Beharry, A. A., & Woolley, G. A. (2011). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. The Journal of Organic Chemistry, 76(18), 7585-7592. Available at: [Link]

-

Rostami, M., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(49), 34653-34666. Available at: [Link]

-

Bobbitt, J. M., & Scola, P. M. (1985). Synthesis of 1,4-dihydropyridines. Journal of Organic Chemistry, 50(26), 5629-5633. Available at: [Link]

-

Elshamsy, S., et al. (2023). Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Aliabadi, A., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(3), 359-367. Available at: [Link]

-

Reyes-Gutiérrez, P. E., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(17), 5529. Available at: [Link]

-

Zhang, X., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(11), 1493-1505. Available at: [Link]

-

Tirzite, G., et al. (2013). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2013, 545694. Available at: [Link]

-

Raj, K., et al. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. Current Organic Synthesis, 17(1), 16-31. Available at: [Link]

-

Singh, S., et al. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(11), 2199-2208. Available at: [Link]

-

Khan, I., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry Letters, 26(19), 4649-4652. Available at: [Link]

-

Kumar, D., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents | IntechOpen [intechopen.com]

- 3. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Profiling of 3-(Benzyloxy)-1,4-dihydropyridin-4-one: Structural Dynamics and Supramolecular Assembly

Executive Summary

The 3-hydroxy-4-pyridinone (3,4-HOPO) scaffold is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its high-affinity bidentate metal chelation properties. This structural motif is the cornerstone of iron overload therapies (e.g., Deferiprone) and targeted metalloprotein inhibitors [1]. The synthesis of these advanced agents frequently relies on 3-(benzyloxy)-1,4-dihydropyridin-4-one as a critical intermediate. The O-benzyl ether serves as a robust protecting group, preventing premature metal coordination and directing regioselective N-alkylation [4].

As a Senior Application Scientist, I approach the crystal structure analysis of this intermediate not merely as an exercise in structural confirmation, but as a crucial predictive tool. The crystallographic data provides profound insights into the molecule's electronic delocalization, steric constraints, and supramolecular assembly—factors that directly dictate its reactivity profile, solubility, and behavior during synthetic scale-up.

Causality in Molecular Geometry and Electronic Delocalization

The 1,4-dihydropyridin-4-one core defies simple valence bond representation. Crystallographic analysis reveals a highly delocalized

Causality of Bond Metrics:

-

Carbonyl Character: In a standard aliphatic ketone, the C=O bond length is approximately 1.22 Å. In 3-(benzyloxy)-1,4-dihydropyridin-4-one, X-ray diffraction typically reveals a lengthened C=O bond (~1.25–1.27 Å). This elongation confirms the single-bond character induced by the electron-donating nitrogen atom pushing electron density through the conjugated ring [2].

-

Nitrogen Planarity: The C–N–C bond angles sum to nearly 360°, indicating

hybridization of the ring nitrogen. This planarity is essential for maintaining the aromaticity of the zwitterionic resonance contributor. -

Steric Torsion: The bulky benzyl group at the C3 position cannot remain coplanar with the pyridinone ring due to severe steric clash with the adjacent C2 proton and C4 carbonyl oxygen. Consequently, the benzyl ether linkage twists, typically exhibiting a torsion angle (C2–C3–O–C_benzyl) of 75° to 85°. This orthogonal arrangement exposes the pyridinone faces, priming them for specific intermolecular interactions.

Supramolecular Architecture and Crystal Packing

The introduction of the O-benzyl group fundamentally alters the solid-state packing compared to unprotected 3,4-HOPOs. Unprotected derivatives like deferiprone exhibit strong intramolecular O–H···O=C hydrogen bonds, which lock the molecule into a rigid, chelation-ready conformation [3].

By masking the 3-hydroxyl group, the benzyl ether abolishes this intramolecular interaction. Instead, the crystal lattice is driven by a hierarchy of intermolecular forces:

-

Primary Hydrogen Bonding (1D Chains): The unsubstituted ring nitrogen acts as a strong hydrogen bond donor, while the C4 carbonyl acts as the acceptor. This results in robust intermolecular N–H···O=C hydrogen bonds, linking the molecules into infinite, one-dimensional zigzag chains along the crystallographic axis.

-

Stacking: The orthogonal orientation of the benzyl group leaves the flat pyridinone rings exposed. Adjacent 1D chains align such that their pyridinone rings engage in parallel-displaced

-

C–H···

Interactions: The electron-rich benzyl aromatic ring acts as a hydrogen bond acceptor for adjacent aliphatic or aromatic C–H donors, locking the 3D lattice into place.

Caption: Supramolecular interaction network driving the crystal packing of O-benzyl pyridinones.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure absolute data integrity, the following SCXRD workflow incorporates internal validation checkpoints at every stage.

Step 1: Crystal Growth and Selection

-

Procedure: Dissolve 50 mg of synthesized 3-(benzyloxy)-1,4-dihydropyridin-4-one in a minimal volume of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent) to facilitate slow vapor diffusion over 48–72 hours.

-

Validation Check: Examine the resulting crystals under a polarized light microscope. Select a crystal with sharp edges that extinguishes light uniformly upon rotation, confirming it is a single domain without twinning.

Step 2: Mounting and Cryocooling

-

Procedure: Coat the selected crystal (~0.2 × 0.2 × 0.1 mm) in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

-

Causality: Cryocooling to 100 K is not merely procedural; it suppresses thermal atomic displacement (Debye-Waller factors), allowing for the accurate resolution of the benzylic methylene protons and the highly delocalized pyridinone ring.

-

Validation Check: Collect 10–20 preliminary frames. The diffraction spots must be sharp and easily indexable, yielding a preliminary unit cell with a mosaicity of < 0.5°.

Step 3: Data Collection and Reduction

-

Procedure: Collect full-sphere data using Mo K

radiation ( -

Validation Check: The internal agreement factor (

) of symmetrically equivalent reflections must be < 0.05.

Step 4: Structure Solution and Refinement

-

Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the N-H proton from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network. -

Validation Check: The final Goodness-of-Fit (GoF) should be ~1.0. The maximum residual electron density peak in the final difference map should be < 0.5 e/ų, confirming no missing atoms or severe disorder.

Caption: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Data

The table below summarizes the typical crystallographic parameters of O-benzyl protected pyridinones compared to their unprotected, metal-chelating counterparts. The data highlights the structural shift from intramolecular to intermolecular stabilization upon benzylation.

| Parameter | 3-(Benzyloxy)-1,4-dihydropyridin-4-one (Protected) | 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone) [3] |

| Typical Space Group | ||

| C=O Bond Length (Å) | 1.258 - 1.265 | 1.272 |

| C–N Bond Length (Å) | 1.345 - 1.355 | 1.360 |

| Dominant Hydrogen Bond | Intermolecular N–H···O=C (1D Chains) | Intramolecular O–H···O=C (Chelation pocket) |

| H-Bond Distance (D···A, Å) | ~ 2.75 (N···O) | ~ 2.65 (O···O) |

| 3.65 - 3.75 | > 4.00 (Disrupted by methyl groups) | |

| Torsion Angle (C2-C3-O-C) | 78° - 82° | N/A (Hydroxyl is coplanar) |

References

-

Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease ACS Chemical Neuroscience URL:[Link]

-

Aluminum and gallium compounds of 3-hydroxy-4-pyridinones: synthesis, characterization, and crystallography of biologically active complexes with unusual hydrogen bonding Inorganic Chemistry URL:[Link]

-

Deferiprone | C7H9NO2 | CID 2972 PubChem Database, National Center for Biotechnology Information URL:[Link]

-

DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity PubMed Central (PMC) URL:[Link]

Technical Analysis: Spectroscopic Profiling of 3-(Benzyloxy)-1,4-dihydropyridin-4-one

The following technical guide details the spectroscopic characterization of 3-(Benzyloxy)-1,4-dihydropyridin-4-one (also known as 3-(benzyloxy)pyridin-4(1H)-one).

This guide is structured for researchers synthesizing iron chelators (e.g., Deferiprone analogs) or investigating pyridinone scaffolds. It distinguishes between the unsubstituted core (strictly requested) and its industrially relevant 2-methyl analog (the Deferiprone intermediate), ensuring you have actionable data for both scenarios.

Introduction & Structural Context

The compound 3-(Benzyloxy)-1,4-dihydropyridin-4-one represents a protected scaffold of 3-hydroxypyridin-4-one (3,4-HOPO), a privileged structure in medicinal chemistry known for its bidentate metal chelation properties.

-

Core Utility: Precursor for hydroxypyridinone iron chelators (e.g., Deferiprone).

-

Tautomerism: While often named "1,4-dihydropyridin-4-one" to denote the keto form, it exists in equilibrium with the 4-hydroxypyridine form. In polar solvents (DMSO, MeOH) and the solid state, the pyridone (NH) tautomer predominates.

-

Significance: The benzyl group serves as a lipophilic protecting group for the 3-hydroxyl, preventing premature chelation during synthetic elaboration.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular skeleton. The fragmentation pattern is dominated by the stability of the benzyl cation.

Ionization & Molecular Ion

-

Method: ESI (Electrospray Ionization) in Positive Mode is preferred due to the basic nitrogen.

-

Molecular Formula:

-

Exact Mass: 201.0790 Da

| Ion Species | m/z (Theoretical) | Description |

| [M+H]⁺ | 202.086 | Protonated molecular ion (Base peak in soft ionization). |

| [M+Na]⁺ | 224.068 | Sodium adduct (common in unpurified samples). |

| [2M+H]⁺ | 403.165 | Dimer (concentration dependent). |

Fragmentation Pathway (EI/CID)

Under harder ionization (EI) or Collision-Induced Dissociation (CID), the molecule exhibits a characteristic "benzyl loss" pathway.

-

Parent Ion (m/z 202): The protonated pyridone.

-

Benzyl Cleavage: Homolytic or heterolytic cleavage of the

bond. -

Tropylium Formation (m/z 91): The benzyl fragment rearranges to the highly stable tropylium cation (

), often the base peak in EI. -

Pyridone Core (m/z ~111): The remaining hydroxypyridone fragment (often observed as a radical cation in EI).

Caption: Fragmentation pathway showing the diagnostic formation of the Tropylium ion (m/z 91).

Infrared Spectroscopy (IR)

The IR spectrum confirms the oxidation state of the pyridine ring (pyridone vs. pyridine) and the integrity of the protecting group.

| Functional Group | Wavenumber ( | Intensity | Assignment / Notes |

| N-H Stretch | 3000–3200 | Broad, Med | Characteristic of the pyridone tautomer (H-bonded). Absent in O-alkylated pyridine impurities. |

| C=O Stretch | 1625–1645 | Strong | Diagnostic. Lower than typical ketones (1715) due to conjugation and H-bonding within the pyridone ring. |

| C=C (Aromatic) | 1580–1610 | Medium | Pyridone and Benzyl ring skeletal vibrations. |

| C-O-C (Ether) | 1240–1260 | Strong | Aryl-alkyl ether stretch of the benzyloxy group. |

| Mono-subst. Benzene | 730–750 & 690–700 | Strong | Out-of-plane C-H bending (diagnostic for benzyl group). |

Technical Insight: If you observe a band >1660 cm⁻¹, suspect the presence of the 4-methoxypyridine tautomer or incomplete oxidation. The pyridone carbonyl is strictly <1650 cm⁻¹ in the solid state.

NMR Spectroscopy

This section distinguishes between the Unsubstituted Core (the exact topic) and the 2-Methyl Analog (the common Deferiprone intermediate).

Solvent Choice: DMSO-

1H NMR Data (DMSO- , 400 MHz)

A. The 2-Methyl Analog (Reference Standard)

Most commercially available samples correspond to this structure (3-(benzyloxy)-2-methylpyridin-4(1H)-one).

| Position | Shift ( | Multiplicity | Integration | Coupling ( |

| NH | 11.20 | br s | 1H | Exchangeable ( |

| Ph (Benzyl) | 7.30 – 7.45 | m | 5H | Overlapping aromatic signals |

| H-6 | 7.58 | d | 1H | |

| H-5 | 6.12 | d | 1H | |

| O-CH₂ | 5.02 | s | 2H | Benzylic methylene |

| 2-CH₃ | 2.08 | s | 3H | Methyl group on the ring |

B. The Unsubstituted Core (Target Molecule)

For 3-(benzyloxy)pyridin-4(1H)-one (lacking the methyl group).

| Position | Shift ( | Multiplicity | Integration | Notes |

| NH | ~11.5 | br s | 1H | Broad singlet |

| H-2 | 7.70 – 7.85 | d/s | 1H | Key Differentiator. Deshielded by adjacent N and O-Bn. |

| H-6 | 7.50 – 7.60 | dd | 1H | Coupled to H-5 and H-2. |

| Ph (Benzyl) | 7.30 – 7.45 | m | 5H | Unchanged from analog. |

| H-5 | 6.25 – 6.35 | d | 1H | Upfield due to conjugation with C=O. |

| O-CH₂ | 5.05 | s | 2H | Unchanged from analog. |

13C NMR Data (DMSO- , 100 MHz)

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 171.0 | C-4 (Deshielded, diagnostic of pyridone). |

| C-O (Ring) | 146.5 | C-3 (Ipsol to benzyloxy). |

| Aromatic (Bn) | 137.2 | Ipso carbon of benzyl ring. |

| C-N (Ring) | 135.0 – 136.0 | C-2 and C-6 (Adjacent to Nitrogen). |

| Aromatic (Bn) | 128.0 – 129.5 | Ortho/Meta/Para carbons of benzyl. |

| C-Alpha (Ring) | 115.5 | C-5 (Ortho to carbonyl, shielded). |

| Benzylic CH₂ | 70.5 |

Experimental Note: In the 2-methyl analog, an additional peak appears at ~12-14 ppm (methyl) and the C-2 signal shifts to ~140 ppm (quaternary).

Experimental Protocol: Sample Preparation

To ensure data integrity and reproducibility (Trustworthiness), follow this protocol for NMR analysis.

-

Solvent Selection: Use DMSO-

(99.9% D). Do not use -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Water Suppression: The sample likely contains trace water (3.33 ppm in DMSO). If the water peak overlaps with the benzyloxy methylene (~5.0 ppm) or H-5, run a

exchange experiment (add 1 drop -

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

Caption: Step-by-step workflow for NMR sample preparation and validation.

References

-

Synthesis of 3-Benzyloxypyridin-4(1H)-ones: Source: MDPI (Molecules). "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." URL:[Link] Relevance: Provides general synthetic procedures and IR/NMR characterization for 2-substituted analogs.

-

Characterization of Deferiprone Intermediates (2-Methyl analogs): Source: PubChem. "3-(benzyloxy)-2-methyl-4(1H)-pyridinone."[1] URL:[Link] Relevance:[2][3] Validates the structure and chemical properties of the methylated reference standard.

-

Mass Spectrometry of Pyridinones: Source: Scientific & Academic Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones..." (Analogous fragmentation). URL:[Link] Relevance: Describes the fragmentation mechanisms (CO loss, ring cleavage) relevant to heterocyclic ketones.

-

NMR Shift Database (General Pyridone Data): Source: NMRShiftDB / University of Wisconsin. URL:[Link] Relevance: Used to derive the theoretical shifts for the unsubstituted C-2 position.

Sources

The Scaffold of Versatility: A Technical Guide to Dihydropyridinones

Executive Summary & Core Distinction

Dihydropyridinones (DHP-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, distinct from their ubiquitous cousins, the 1,4-dihydropyridines (1,4-DHPs, e.g., Nifedipine). While 1,4-DHPs are celebrated calcium channel blockers, DHP-ones—specifically 3,4-dihydro-2(1H)-pyridinones —have emerged as potent antagonists for the P2X7 receptor , Rho-kinase (ROCK) inhibitors, and multifaceted anticancer agents.

This guide dissects the synthetic evolution of DHP-ones, moving beyond classical Hantzsch chemistry to modern, multicomponent, and asymmetric methodologies.

Historical Evolution: From Biginelli to Meldrum

The discovery of dihydropyridinones is not a singular event but an evolution of multicomponent reaction (MCR) chemistry.

-

1880s-1890s (The Foundation): The field began with the Hantzsch (1,4-DHPs) and Biginelli (3,4-dihydropyrimidin-2(1H)-ones, DHPMs ) syntheses. Early researchers often conflated these structures due to limited spectroscopic tools.

-

The Divergence: The specific isolation of the pyridinone (lactam) core, as opposed to the pyrimidine (urea-derived) core, required replacing the urea component of the Biginelli reaction with specific enaminones or using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key building block.

-

Modern Era: The use of Meldrum's acid in 4-component reactions (4-CR) revolutionized access to this scaffold, allowing for high regioselectivity and the introduction of diverse pharmacophores at the N1, C3, and C4 positions.

Synthetic Methodologies & Mechanisms[1][2][3][4][5]

A. The "Gold Standard": Meldrum's Acid Multicomponent Reaction

The most robust route to functionalized 3,4-dihydropyridin-2(1H)-ones involves the one-pot condensation of:

- -Keto Ester (e.g., Ethyl Acetoacetate)

-

Ammonium Acetate (or primary amine)

Why this works: Meldrum's acid possesses high acidity (

Mechanistic Pathway (Visualization)

The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence.[5]

Figure 1: The domino Knoevenagel-Michael-Cyclization cascade utilizing Meldrum's acid to generate the dihydropyridinone core.

B. Alternative: DMAD & Arylamine Route

For libraries requiring N-aryl substitution, the reaction of dimethyl acetylenedicarboxylate (DMAD), arylamines, and aldehydes offers a metal-free alternative. This route often favors the formation of highly substituted 3,4-dihydropyridin-2-ones via a [3+3] or [4+2] type formal cycloaddition logic.

C. Comparative Analysis of Methods

| Feature | Meldrum's Acid Route | Biginelli Modification | Organocatalytic (Asymmetric) |

| Key Reagent | Meldrum's Acid | Urea/Thiourea replacement | Cinchona alkaloids / Isothiourea |

| Primary Product | 3,4-dihydro-2(1H)-pyridinone | Dihydropyrimidinone (DHPM) | Chiral DHP-ones |

| Atom Economy | High (loses Acetone/CO2) | High (loses H2O) | High |

| Stereocontrol | Racemic (usually) | Racemic | Enantioselective (>90% ee) |

| Reaction Type | 4-Component Domino | 3-Component Condensation | Michael-Cyclization Cascade |

Therapeutic Utility: The P2X7 Frontier

While historically screened as calcium channel modulators, the modern "killer app" for DHP-ones is P2X7 receptor antagonism .

The Mechanism:

The P2X7 receptor is an ATP-gated cation channel.[6][7] Its overactivation triggers the NLRP3 inflammasome , leading to the release of pro-inflammatory cytokines (IL-1

Figure 2: Pharmacological intervention of the NLRP3 inflammatory cascade via P2X7 inhibition by DHP-ones.[1]

Validated Experimental Protocol

Objective: Synthesis of 4-(4-chlorophenyl)-N-ethyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide. Rationale: This protocol utilizes the Meldrum's acid route for its reliability and self-purifying nature (precipitation).

Reagents:

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Meldrum's Acid (1.0 mmol)

-

N-Ethyl acetoacetamide (1.0 mmol)

-

Ammonium Acetate (1.2 mmol)

-

Ethanol (5 mL) or Acetic Acid (glacial, 3 mL)

Step-by-Step Methodology:

-

Pre-activation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde and Meldrum's acid in Ethanol. Stir at room temperature for 10 minutes. Observation: The solution may turn slightly yellow, indicating Knoevenagel condensation initiation.

-

Addition: Add N-ethyl acetoacetamide and Ammonium Acetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The spot for Meldrum's acid (

) should disappear.

-

-

Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice (50g).

-

Isolation: A solid precipitate should form immediately. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol/water (9:1).

-

Yield Expectation: 75–85%.

-

Characterization: Look for the disappearance of the aldehyde carbonyl peak in IR and the appearance of the amide NH and lactam C=O.

-

References

-

Meldrum's Acid in Multicomponent Reactions: Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (Review of the core synthetic utility).

-

P2X7 Antagonists Discovery: Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. (Primary source for biological application and SAR).

-

Synthetic Review: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (Comprehensive review of the scaffold).

-

Organocatalytic Approaches: Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (Modern asymmetric methods).

-

Green Chemistry Protocol: Synthesis of 3,4-Dihydropyridin-2(1H)-ones... via Four-Component Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Organocatalysed multicomponent synthesis of pyrazolidinones: Meldrum's acid approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Architecting Polypharmacology: Therapeutic Targets and Workflows for 3-(Benzyloxy)-1,4-dihydropyridin-4-one Derivatives

Executive Summary

The compound 3-(benzyloxy)-1,4-dihydropyridin-4-one is a privileged chemical scaffold in modern drug discovery. While traditionally viewed merely as a lipophilic, protected precursor to the potent iron-chelating 3-hydroxy-4-pyridinone (3,4-HPO) class, recent advances have repositioned benzyloxy-pyridinones and their deprotected counterparts as highly tunable pharmacophores. This technical guide provides an in-depth mechanistic analysis of the therapeutic targets for this scaffold, focusing on Multi-Target-Directed Ligands (MTDLs) for neurodegeneration, kinase inhibition, and metalloenzyme modulation.

Structural Rationale: The Dual Nature of the Scaffold

As an application scientist, the decision to utilize the 3-(benzyloxy)-1,4-dihydropyridin-4-one core is driven by distinct physicochemical advantages. The 3-hydroxyl group of pyridinones is highly reactive and prone to unwanted coordination with metal catalysts during cross-coupling reactions. Benzylation masks this reactivity, providing a robust protecting group that is orthogonally stable to basic and mildly acidic conditions.

Furthermore, the benzyl ether serves as a lipophilic moiety that can engage in

Therapeutic Target Landscape

2.1. Metal Dyshomeostasis and Neurodegeneration (AD/PD)

In Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), the accumulation of redox-active metals accelerates Amyloid-

2.2. Kinase Hinge Regions (e.g., p38

2.3. Metalloenzymes (MMPs and MAO-B) Matrix metalloproteinases (MMPs) and Monoamine Oxidase B (MAO-B) are critical targets in oncology and neurology. The 3,4-HPO derivatives bind directly to the catalytic Zn2+ in MMPs. In MAO-B targeting, coumarin-pyridinone hybrids utilize the pyridinone core to block the entrance cavity of the enzyme while simultaneously providing iron-chelating neuroprotection [1].

Fig 1. Multi-Target-Directed Ligand (MTDL) pathway of 3-benzyloxy-4-pyridinone derivatives in AD.

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that confirm the mechanical success of the experiment independent of the test compound's efficacy.

Protocol 1: Synthesis and Deprotection Workflow

Causality: The benzyloxy group must be selectively removed without reducing the pyridinone double bonds or cleaving other sensitive functional groups. Catalytic hydrogenolysis is chosen over strong acids to preserve secondary amine or ether linkages in complex MTDLs.

-

Preparation: Dissolve the 3-benzyloxy-4-pyridinone derivative (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

-

Hydrogenation: Purge the reaction vessel with H2 gas three times. Stir vigorously under a balloon of H2 at room temperature for 12 hours.

-

Filtration & Validation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Self-Validation Mechanism: Confirm deprotection via 1H-NMR. The disappearance of the benzyl -CH2- singlet (typically around

5.0-5.2 ppm) and the aromatic multiplet (

Protocol 2: UV-Vis Metal Chelation Assay (Job's Method)

Causality: To predict in vivo clearance efficacy, we must determine the stoichiometry and affinity of the metal-ligand complex. Job's method of continuous variation identifies the coordination geometry.

-

Stock Solutions: Prepare 100 µM solutions of the deprotected ligand and FeCl3 in a physiological buffer (50 mM HEPES, pH 7.4).

-

Control Setup (Self-Validation Mechanism):

-

Positive Control: Deferiprone (DFP). Must show a characteristic red shift and an absorbance peak at ~460 nm upon Fe3+ binding.

-

Negative Control: The protected 3-benzyloxy-4-pyridinone precursor. Must show no spectral shift, proving the free 3-hydroxyl is strictly required for chelation [3].

-

-

Titration: Mix the ligand and metal solutions in varying molar fractions (0:10 to 10:0) while keeping the total concentration constant at 100 µM.

-

Analysis: Measure absorbance from 200 to 600 nm. Plot absorbance at the

of the complex against the mole fraction of the ligand. The peak of the curve indicates the binding stoichiometry (typically 3:1 ligand-to-iron for 3,4-HPOs).

Protocol 3: Trolox-Equivalent Antioxidant Capacity (TEAC) Assay

Causality: Pyridinones neutralize ROS, a key driver of neurotoxicity. The TEAC assay measures the radical scavenging ability by tracking the decolorization of the ABTS•+ radical cation.

-

Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in water. Store in the dark for 16 hours to generate the blue-green ABTS•+ radical.

-

Calibration (Self-Validation Mechanism): Dilute the radical solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. Run a standard curve using Trolox (0-15 µM). The decay of absorbance must be strictly linear (

); otherwise, the radical batch is invalid and must be discarded. -

Measurement: Add 10 µL of the test compound to 1 mL of the ABTS•+ solution. Incubate for 6 minutes at room temperature and read absorbance at 734 nm.

-

Calculation: Express results as Trolox equivalents (TEAC value = ratio of the slopes of the concentration–response curves of the antioxidant vs. Trolox).

Fig 2. Step-by-step experimental workflow for evaluating 3-benzyloxy-4-pyridinone derivatives.

Quantitative Pharmacological Data

The structural tuning of the pyridinone core drastically alters its pharmacological profile. The table below summarizes the quantitative data across different targets, demonstrating the versatility of the scaffold from a negative control prodrug to a highly active MTDL.

| Compound / Derivative | Primary Target | Secondary Target | TEAC Value (Antioxidant) | IC50 / Binding Affinity | Mechanism of Action |

| 3-Benzyloxy-4-pyridinone | None (Negative Control) | None | < 0.10 | N/A | Lipophilic prodrug; lacks free -OH for chelation. |

| Deferiprone (Standard) | Fe3+ / Cu2+ / Zn2+ | None | 1.00 (Standard) | pFe3+ ≈ 20 | Bidentate metal chelation; promotes iron excretion. |

| 1-Phenyl-3-hydroxy-4-pyridinone | Histamine H3 Receptor | Metal Ions | 3.08 | IC50 (H3) = 45 nM | MTDL: H3 antagonism + ROS scavenging [3]. |

| (3-Hydroxypyridin-4-one)-coumarin | MAO-B | Metal Ions | 2.15 | IC50 (MAO-B) = 1.2 µM | MTDL: Blocks MAO-B entrance cavity + chelation [1]. |

| N-aryl pyridinone derivative | p38 | Cytokine release | N/A | IC50 = 28 nM | Kinase hinge binder; peptide bond isostere[1]. |

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. URL:[Link]

-

Iron as Therapeutic Targets in Human Diseases. Pharmaceuticals (MDPI), 2020. URL:[Link]

-

Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience, 2015. URL:[Link]

-

Mass Asymmetric Fission Barriers for 98Mo II. Synthesis and Characterization of Actinide-Specific Chelating Agents. INIS-IAEA, Lawrence Berkeley National Laboratory. URL:[Link]

In Silico Docking Studies of 3-(Benzyloxy)-1,4-dihydropyridin-4-one and its Deprotected Metallo-Chelating Analogues

Target Audience: Researchers, computational chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The compound 3-(Benzyloxy)-1,4-dihydropyridin-4-one is a highly privileged scaffold in medicinal chemistry, serving as the critical synthetic precursor to 3-hydroxypyridin-4-one (HPO) derivatives. HPOs are renowned for their potent bidentate metal-chelating properties, making them premier pharmacophores for targeting metalloenzymes such as tyrosinase (Cu²⁺) [1], HIV-1 integrase (Mg²⁺) [3], and matrix metalloproteinases (Zn²⁺).

As a Senior Application Scientist, I frequently observe a critical methodological error in computational drug discovery: researchers attempting to dock the benzyloxy-protected precursor directly into metalloenzyme active sites without understanding the causality of the protecting group.

The Causality of the Benzyloxy Group: In wet-lab synthesis, the benzyloxy group is deliberately employed to mask the highly reactive 3-hydroxyl oxygen. This prevents premature metal chelation or unwanted side reactions during the functionalization of the pyridine ring (e.g., N-alkylation). However, in biological systems, this bulky, lipophilic benzyl group sterically occludes the very oxygen atoms required for metal coordination.

Therefore, for in silico docking studies targeting metalloenzymes, the protocol must explicitly involve the computational deprotection of the benzyloxy group to yield the active 3-hydroxy-4-pyridone tautomer. Docking the protected form is only valid if the target is a non-metalloenzyme (e.g., DNA gyrase [2]) where the benzyl moiety is hypothesized to occupy a specific hydrophobic sub-pocket.

Logical relationship between ligand deprotection and target-specific metalloenzyme inhibition.

Self-Validating Protocol: Metallo-Constrained Docking Workflow

Standard molecular mechanics force fields (e.g., OPLS, AMBER) notoriously struggle with transition metal coordination geometries. Unconstrained docking often relies solely on electrostatic scoring, which can incorrectly place the HPO ligand in non-catalytic sub-pockets. To ensure scientific integrity, the following step-by-step protocol establishes a self-validating system for docking HPO derivatives.

Step 1: Ligand Preparation & Quantum Mechanical (QM) Charge Assignment

-

In Silico Deprotection: Remove the benzyl group from 3-(benzyloxy)-1,4-dihydropyridin-4-one to generate the active 3-hydroxypyridin-4-one core.

-

Tautomer Selection: Ensure the molecule is in the 3-hydroxy-4-pyridone tautomeric state, as the adjacent hydroxyl and ketone oxygens are required for bidentate chelation.

-

QM Charge Calculation: Standard empirical charges (e.g., Gasteiger) fail to capture the electron delocalization critical for metal binding. Run a Density Functional Theory (DFT) calculation at the B3LYP/6-31G* level to assign accurate Electrostatic Potential (ESP) partial charges [1].

Step 2: Protein Preparation & Metal Ion Treatment

-

Cofactor Retention: Retain the catalytic metal ions (e.g., Cu²⁺, Mg²⁺) within the active site.

-

Oxidation State Assignment: Explicitly assign the correct formal charge and van der Waals radii to the metal ions. For binuclear copper centers (like in Tyrosinase), ensure the bridging oxygen or hydroxide is accurately modeled.

Step 3: Grid Generation and Constrained Docking

-

Grid Definition: Center the receptor grid directly on the metal ions, extending the bounding box to encompass the surrounding catalytic pocket (typically 15–20 Å).

-

Positional Constraints: Apply a distance constraint requiring at least one of the ligand's oxygen atoms (O3 or O4) to be within 2.0–2.5 Å of the metal center. This forces the algorithm to sample biologically relevant bidentate chelation poses [3].

Step 4: Post-Docking Validation (MD & MM-PBSA)

-

Trajectory Analysis: Subject the top-ranked pose to a 50–100 ns Molecular Dynamics (MD) simulation.

-

Causality: The rigid-receptor approximation of docking cannot account for induced fit. MD validates the structural integrity of the metal-ligand coordination sphere over time. If the bidentate coordination breaks during the simulation, the docking pose is a false positive.

-

Free Energy Calculation: Perform MM-GBSA or MM-PBSA calculations on the stable MD trajectory to derive highly accurate binding free energies [2].

In silico docking workflow for 3-hydroxypyridin-4-one derivatives targeting metalloenzymes.

Case Studies & Quantitative Data Analysis

The versatility of the 1,4-dihydropyridin-4-one scaffold allows it to be tuned for various targets by modifying the N1 or C2/C5 positions while preserving the core chelating motif. Below is a synthesis of quantitative docking and in vitro data across three distinct therapeutic targets.

Case A: Tyrosinase Inhibition (Melanogenesis)

Mushroom tyrosinase features a binuclear copper active site. Recent QSAR and molecular docking studies by Sadeghpour et al. [1] demonstrated that deprotected 3-HPO derivatives act as competitive inhibitors. The docking models confirm that the 3-hydroxyl and 4-ketone groups form a stable chelate with the Cu²⁺ ions, while the substituted aryl groups engage in Pi-Pi stacking with His244 and His85.

Case B: HIV-1 Integrase Inhibition

HIV-1 integrase requires two Mg²⁺ ions in its catalytic core to facilitate the strand transfer of viral DNA. Sirous et al. [3] utilized structure-based design to show that HPO derivatives effectively halt viral replication. Docking simulations revealed that the bidentate oxygen system displaces the viral DNA by coordinating the Mg²⁺ ions, anchored by interactions with the highly conserved DDE motif (Asp64, Asp116, Glu152).

Case C: Antimicrobial Action (Non-Metallo Target)

Interestingly, when targeting non-metalloenzymes like S. aureus DNA Gyrase, the mechanism shifts. Sadeghian et al. [2] reported that HPO analogues exhibit antibacterial activity not through chelation, but via hydrogen bonding and hydrophobic interactions within the ATPase domain. In these specific edge cases, exploring the docking of the benzyloxy-protected precursor (or methoxy variants) is scientifically justified to map lipophilic sub-pockets.

Quantitative Data Summary

| Target Enzyme | Metal Cofactor | Ligand Form | Key Interacting Residues | Binding Affinity / Activity |

| Mushroom Tyrosinase | Cu²⁺ (Binuclear) | 3-Hydroxypyridin-4-one | His244, His85, Cys83 | ~25.82 µM (IC₅₀) [1] |

| HIV-1 Integrase | Mg²⁺ (Catalytic Core) | 3-Hydroxypyridin-4-one | Asp64, Asp116, Glu152 | ~0.37 µM (IC₅₀) [3] |

| S. aureus DNA Gyrase | None (ATPase domain) | 3-Hydroxypyridin-4-one | Asp73, Arg136 | 32 µg/mL (MIC) [2] |

Conclusion

The in silico evaluation of 3-(Benzyloxy)-1,4-dihydropyridin-4-one requires a deep understanding of synthetic organic chemistry and metalloprotein physics. By recognizing the benzyloxy group as a synthetic protecting moiety rather than a biological pharmacophore, computational chemists can accurately model the deprotected 3-hydroxypyridin-4-one active species. Implementing QM-derived charges, metal-constrained docking, and MD validation ensures a rigorous, self-validating pipeline capable of identifying true lead compounds for metalloenzyme inhibition.

References

-

Sadeghpour, H., Sadeghian, S., Emami, L., Khoshneviszadeh, M., Razmi, P., Ghezeli, Z. K., Moradian, A., Bahrampour, A., & Sabet, R. (2026). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. BMC Chemistry. URL:[Link]

-

Sadeghian, S., Zare, F., Saghaie, L., Fassihi, A., Zare, P., & Sabet, R. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry, 20(9), 900-911. URL:[Link]

-

Sirous, H., Fassihi, A., Brogi, S., Campiani, G., Christ, F., Debyser, Z., Gemma, S., Butini, S., Chemi, G., & Grillo, A. (2019). Synthesis, molecular modelling and biological studies of 3-hydroxy-pyrane-4-one and 3-hydroxy-pyridine-4-one derivatives as HIV-1 integrase inhibitors. Medicinal Chemistry, 15(8). URL:[Link]

Technical Guide: Bioactivity & Engineering of 1,4-Dihydropyridines

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold represents one of the most privileged structures in medicinal chemistry.[1] Originally isolated as the Hantzsch ester, this nitrogen-containing heterocycle is the pharmacophore backbone for a major class of L-type calcium channel blockers (CCBs) used globally for hypertension and angina. However, recent research has repositioned the 1,4-DHP scaffold beyond cardiovascular therapeutics. It is now recognized as a pleiotropic agent capable of reversing multidrug resistance (MDR) in cancer cells, acting as a lipophilic antioxidant, and serving as a neuroprotective agent.

This technical guide dissects the structure-activity relationships (SAR) that govern these diverse bioactivities, provides validated protocols for their synthesis and evaluation, and visualizes the molecular mechanisms driving their function.

Part 1: Structural Foundation & SAR

The biological efficacy of 1,4-DHPs is strictly dictated by their stereochemistry and substitution patterns. Unlike the planar pyridine ring, the 1,4-DHP ring adopts a boat conformation . This non-planarity is critical for receptor binding.

The Pharmacophore

The "calcium antagonist" activity requires specific structural features.[2] Deviations from these rules often shift the molecule's activity profile toward other targets (e.g., MDR reversal).

| Structural Position | Requirement for Calcium Channel Blockade | Effect of Modification |

| N1 Position | Must be unsubstituted (NH). | N-alkylation or oxidation to pyridine abolishes CCB activity. |

| C2/C6 Positions | Lower alkyl groups (Methyl) preferred. | Bulky groups here can cause steric clash at the receptor site. |

| C3/C5 Positions | Ester groups are essential. | Asymmetry (different esters) increases potency and vascular selectivity (e.g., Felodipine). |

| C4 Position | Phenyl ring with electron-withdrawing group (EWG). | EWG at ortho or meta position locks the perpendicular conformation required for binding. |

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical nodes of the 1,4-DHP scaffold and their impact on bioactivity.

Figure 1: Critical Structure-Activity Relationships (SAR) defining the 1,4-DHP pharmacophore.

Part 2: The Canonical Mechanism (Calcium Channel Blockade)

The primary mechanism of action for drugs like Nifedipine and Amlodipine is the allosteric modulation of voltage-gated L-type calcium channels (

Mechanism of Action[1][3]

-

State Dependence: 1,4-DHPs bind preferentially to the inactivated state of the calcium channel. This typically occurs in depolarized tissue (e.g., vascular smooth muscle), explaining their selectivity for blood vessels over the heart compared to other CCBs like Verapamil.

-

Allosteric Inhibition: Binding induces a conformational change that stabilizes the channel in its closed/inactivated state, reducing the probability of channel opening during depolarization.

-

Result: Decreased intracellular

leads to relaxation of the actin-myosin complex and vasodilation.

Visualization: Calcium Signaling Pathway

Figure 2: The signal transduction pathway of L-type calcium channels and the interception point of 1,4-DHPs.

Part 3: Emerging Pleiotropic Effects

Beyond cardiovascular applications, the 1,4-DHP scaffold exhibits "privileged" bioactivity in other domains.

Multidrug Resistance (MDR) Reversal

MDR is often mediated by P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics (e.g., Doxorubicin) from cancer cells.[3]

-

Mechanism: Certain 1,4-DHPs act as competitive inhibitors or substrates for P-gp, blocking the pump and restoring intracellular drug accumulation.

-

Design Strategy: To avoid hypotension in cancer patients, researchers design DHPs with low calcium binding affinity but high P-gp affinity . This is often achieved by increasing the lipophilicity of the ester groups at C3/C5.

Antioxidant Activity

1,4-DHPs function as lipophilic antioxidants, protecting membranes from lipid peroxidation.

-

Mechanism: They mimic the biological redox cofactor NADH. The 1,4-DHP ring can transfer a hydride ion (

) or an electron to free radicals (e.g., superoxide), resulting in the aromatization of the ring to a pyridine cation. -

Reaction:

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., positive controls, leakage prevention).

Protocol A: Green Synthesis of 1,4-DHPs (Hantzsch Reaction)

Context: Traditional synthesis uses refluxing ethanol. This "green" protocol uses a glycine-HCl buffer, offering higher yields and easier workup.[4]

Reagents:

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.0 mmol)

-

Glycine-HCl buffer (pH 2.2)

Workflow:

-

Mixing: Combine all reagents in a round-bottom flask containing 5 mL of Glycine-HCl buffer.

-